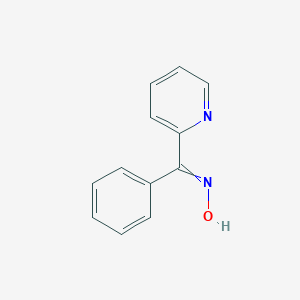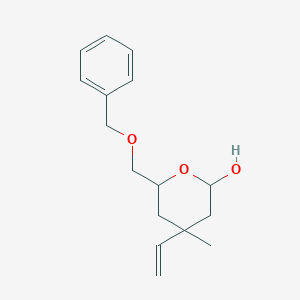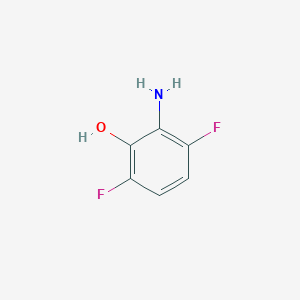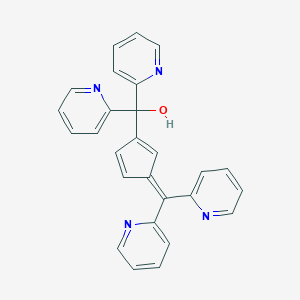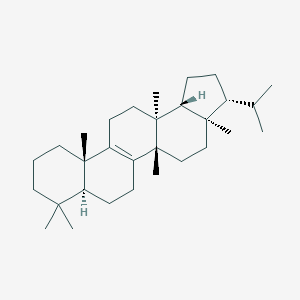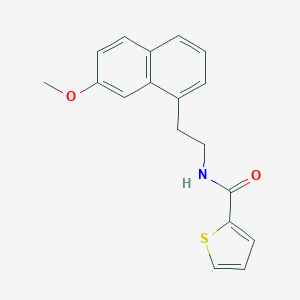
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as TNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TNE is a derivative of the compound 7-hydroxymitragynine, which is found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. TNE has been synthesized in the laboratory and has shown promising results in scientific research.
Mechanism Of Action
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- acts on the opioid receptors in the brain and spinal cord, producing analgesic effects. It has a higher affinity for the mu-opioid receptor than the delta and kappa opioid receptors. 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- also acts as a partial agonist, meaning it activates the receptor to a lesser extent than a full agonist such as morphine.
Biochemical And Physiological Effects
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to produce analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce less respiratory depression and constipation than morphine, which are common side effects of opioid medications. 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory disorders.
Advantages And Limitations For Lab Experiments
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages for laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- also has limitations, including its low solubility in water and its potential for abuse.
Future Directions
There are several future directions for research on 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One area of research could focus on its potential as a treatment for opioid addiction, as it has been shown to produce less dependence and withdrawal symptoms than other opioids. Another area of research could focus on its potential as a treatment for inflammatory disorders, as it has been shown to have anti-inflammatory effects. Additionally, further research could be conducted on the pharmacokinetics and pharmacodynamics of 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- to better understand its effects on the body.
Synthesis Methods
The synthesis of 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves several steps, including the reduction of the ketone group in 7-hydroxymitragynine, followed by the addition of a thiophene ring and a carboxamide group. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medical research, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have analgesic properties, which could make it a potential alternative to opioids for pain management. In pharmacology, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its effects on the opioid receptors and its potential as a treatment for opioid addiction. In neuroscience, 2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its effects on the central nervous system and its potential as a treatment for neurological disorders.
properties
CAS RN |
138112-93-3 |
|---|---|
Product Name |
2-Thiophenecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H17NO2S/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-10-19-18(20)17-6-3-11-22-17/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
InChI Key |
OFUZDXITYPNLHS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CS3)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CS3)C=C1 |
Other CAS RN |
138112-93-3 |
synonyms |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]thiophene-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



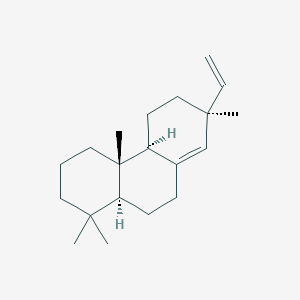
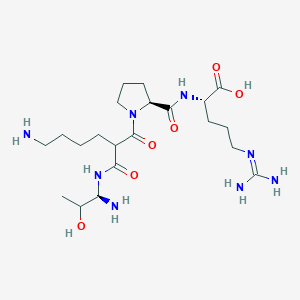
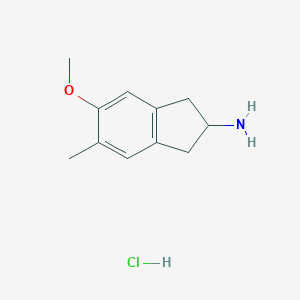
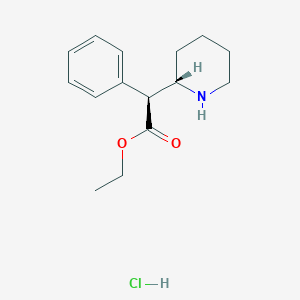

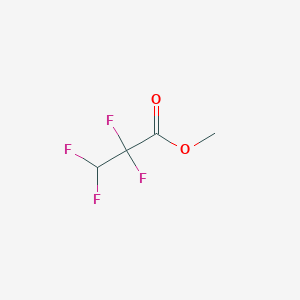
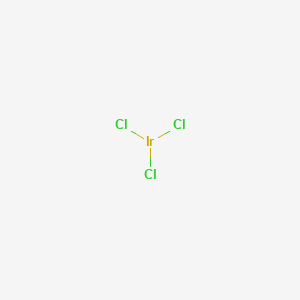
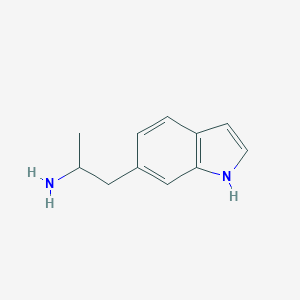
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
